

3,3-Dimethyl-4'-methoxybutyrophenone: Spectral Data & Technical Guide

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Compound of Interest

Compound Name:	3,3-Dimethyl-4'- methoxybutyrophenone
CAS No.:	85157-92-2
Cat. No.:	B1322010

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Abstract

3,3-Dimethyl-4'-methoxybutyrophenone (C₁₃H₁₈O₂, MW 206.[1][2][3]28) serves as a critical intermediate in the synthesis of sterically hindered ligands and functionalized aromatic scaffolds.[1] Its structure features a para-methoxy substituted benzoyl core coupled to a bulky neopentyl-like tail.[1] This guide provides a definitive reference for its identification via Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), emphasizing the distinct spectral signatures arising from the steric bulk of the tert-butyl group and the electronic effects of the methoxy substituent.[1]

Structural Analysis & Synthesis Context

Understanding the molecular architecture is prerequisite to interpreting the spectral data.[1] The molecule consists of two distinct domains:

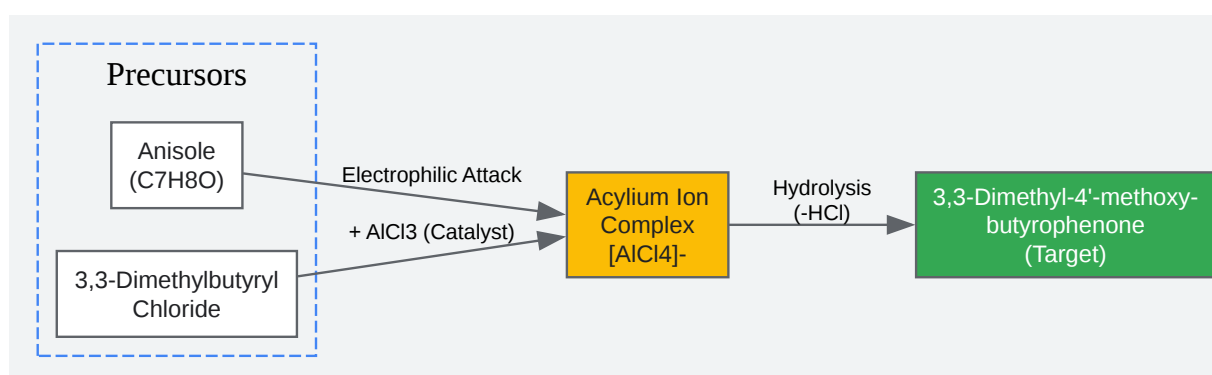
- **Electron-Rich Aromatic Core:** A 4-methoxyphenyl (anisyl) group, which acts as a spectral anchor in the aromatic region.[1]

- Sterically Bulky Aliphatic Chain: A 3,3-dimethylbutyryl chain.[1] The presence of a quaternary carbon at the

-position (relative to the carbonyl) simplifies the aliphatic NMR splitting patterns significantly compared to linear butyrophenones.[1]

Synthesis Workflow (Friedel-Crafts Acylation): The compound is typically synthesized via the Friedel-Crafts acylation of anisole using 3,3-dimethylbutyryl chloride (tert-butylacetyl chloride) and a Lewis acid catalyst (

).[1]



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Figure 1: Friedel-Crafts acylation pathway for the synthesis of the target ketone.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are characterized by high symmetry in the aliphatic region due to the tert-butyl group and the isolated methylene unit.

2.1. ¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum exhibits a classic AA'BB' aromatic pattern and two distinct aliphatic singlets.[1]

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
7.92 - 7.96	Doublet (Hz)	2H	Ar-H (Ortho to C=O)	Deshielded by carbonyl anisotropy.[1]
6.90 - 6.94	Doublet (Hz)	2H	Ar-H (Ortho to OMe)	Shielded by mesomeric effect of oxygen.[1]
3.86	Singlet	3H		Characteristic methoxy resonance.[1]
2.82	Singlet	2H	(-CH ₂)	Isolated methylene.[1] No splitting (adjacent C is quaternary).[1]
1.06	Singlet	9H		tert-Butyl group. [1] Intense singlet.

Technical Insight: The key differentiator for this molecule versus linear butyrophenone is the signal at 2.82 ppm.[1] In a linear chain, this would be a triplet; here, it is a sharp singlet because the adjacent

-carbon has no protons.[1] This confirms the 3,3-dimethyl substitution pattern.

2.2. ¹³C NMR Data (100 MHz, CDCl₃)

Shift (, ppm)	Carbon Type	Assignment
197.8	Quaternary (C=O)	Ketone carbonyl (conjugated). [1]
163.2	Quaternary (Ar-O)	Aromatic C-4 (attached to OMe).[1]
130.5	Methine (CH)	Aromatic C-2,6 (Ortho to C=O).[1]
130.1	Quaternary (Ar-C)	Aromatic C-1 (attached to C=O).[1]
113.6	Methine (CH)	Aromatic C-3,5 (Ortho to OMe).[1]
55.4	Methyl ()	Methoxy carbon.[1]
48.2	Methylene ()	-Methylene carbon.[1]
31.5	Quaternary (C)	-Quaternary carbon ().[1]
29.9	Methyl ()	tert-Butyl methyls (3 equivalent carbons).[1]

Mass Spectrometry (MS)

The fragmentation pattern is dominated by

-cleavage adjacent to the carbonyl group, characteristic of aromatic ketones.

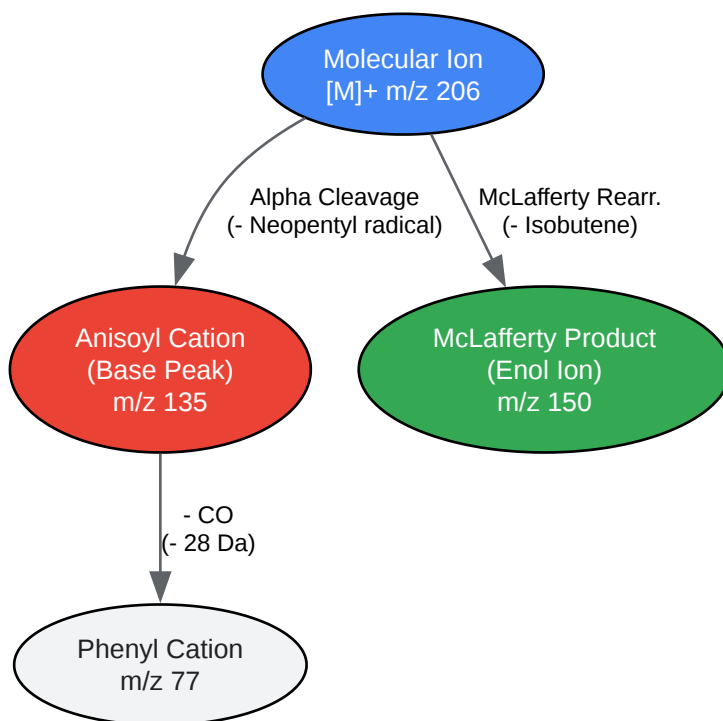
Experimental Parameters (EI, 70 eV):

- Molecular Ion (): m/z 206 (Weak/Moderate intensity)[1]

- Base Peak: m/z 135[1]

Fragmentation Pathway:

- -Cleavage (Dominant): Cleavage of the bond between the carbonyl carbon and the -methylene group yields the resonance-stabilized 4-methoxybenzoyl cation (anisoyl ion).[1]
- McLafferty Rearrangement: Although sterically hindered, the -hydrogens (on the tert-butyl methyls) allow for a McLafferty rearrangement, eliminating isobutene.[1]
 - [1]



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Figure 2: Primary fragmentation pathways in Electron Ionization (EI) MS.[1]

Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the conjugated ketone and the ether functionality.

Wavenumber ()	Intensity	Functional Group	Vibrational Mode
2950 - 2860	Medium	C-H (Aliphatic)	Stretching (dominantly t-butyl C-H).[1]
1670 - 1675	Strong	C=O[1] (Ketone)	Carbonyl stretching (lowered by conjugation).[1]
1600, 1575	Medium	C=C (Aromatic)	Ring skeletal vibrations.
1255	Very Strong	C-O (Aryl Alkyl Ether)	Asymmetric C-O-C stretch (Anisole band).[1]
1170	Strong	C-C(=O)-C	Ketone skeletal stretch.[1]
1030	Strong	O-CH ₃	Symmetric C-O stretch.[1]
830 - 840	Strong	Ar-H	Out-of-plane bending (para-disubstituted benzene).[1]

Experimental Protocol: Sample Preparation

To ensure spectral fidelity, follow this standardized preparation protocol.

Step-by-Step Methodology:

- Solvent Selection:
 - For NMR: Use Deuterated Chloroform (

) containing 0.03% TMS as an internal standard.[1] The compound is highly soluble in

[1]

- For MS: Dissolve in HPLC-grade Methanol or Acetonitrile.[1]
- NMR Tube Preparation:
 - Dissolve 10-15 mg of the sample in 0.6 mL of
 - Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (e.g., residual aluminum salts from synthesis).[1]
- Acquisition Parameters:
 - ¹H NMR: Pulse angle 30°, Relaxation delay (D1) 1.0 s, Number of scans (NS) 16.[1]
 - ¹³C NMR: Proton-decoupled, Relaxation delay 2.0 s, Number of scans 256-512 (due to quaternary carbons).[1]

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